N-Propylcyclohexanamine

Description

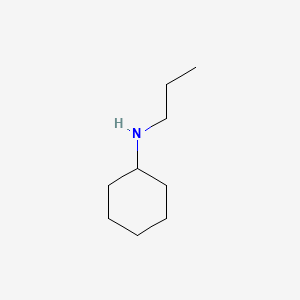

Structure

3D Structure

Properties

IUPAC Name |

N-propylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-8-10-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKCSKRXWAZGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189486 | |

| Record name | N-Propylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3592-81-2 | |

| Record name | N-Propylcyclohexanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003592812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Propylcyclohexanamine: Synthesis, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylcyclohexanamine is a secondary amine belonging to the family of N-alkylated cyclohexylamines. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities exhibited by its derivatives. The cyclohexylamine scaffold provides a rigid, three-dimensional framework that can be strategically modified to interact with various biological targets, while the N-alkyl substituent allows for fine-tuning of physicochemical properties such as lipophilicity and basicity. This technical guide provides a comprehensive overview of N-Propylcyclohexanamine, covering its chemical and physical properties, synthesis, analytical characterization, and potential applications in drug discovery.

Chemical and Physical Properties

N-Propylcyclohexanamine, with the CAS Number 3592-81-2 , is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H19N | [1] |

| Molecular Weight | 141.25 g/mol | [1] |

| IUPAC Name | N-propylcyclohexanamine | [1] |

| Synonyms | N-Cyclohexyl-N-propylamine, Cyclohexylpropylamine | [1] |

| Boiling Point | 475.04 K (calculated) | |

| Melting Point | 251.23 K (calculated) | |

| Density | 0.844 g/cm³ (predicted) | |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | |

| LogP | 2.5 (calculated) | [1] |

Synthesis of N-Propylcyclohexanamine via Reductive Amination

A robust and widely employed method for the synthesis of N-Propylcyclohexanamine is through the reductive amination of cyclohexanone with propylamine. This one-pot reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. The use of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), is crucial to selectively reduce the imine in the presence of the starting ketone.

Causality Behind Experimental Choices:

-

Choice of Reactants: Cyclohexanone and propylamine are readily available and cost-effective starting materials.

-

Reaction Solvent: A common solvent for reductive amination is a chlorinated solvent like dichloromethane (DCM) or an alcohol like methanol. The choice depends on the specific reducing agent and the solubility of the reactants.

-

Reducing Agent: Sodium triacetoxyborohydride is often preferred due to its mild nature and tolerance to slightly acidic conditions, which can catalyze imine formation. Sodium cyanoborohydride is also effective but is more toxic.

-

Stoichiometry: A slight excess of the amine and the reducing agent is often used to ensure complete conversion of the ketone.

-

Temperature: The reaction is typically carried out at room temperature, making it an energy-efficient process.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add cyclohexanone (1.0 equivalent) and propylamine (1.1 equivalents) in dichloromethane (DCM) as the solvent.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC).

-

Reduction: In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 equivalents) in DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-Propylcyclohexanamine.

Logical Relationship of the Synthetic Workflow:

Analytical Characterization

The purity and identity of synthesized N-Propylcyclohexanamine should be confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of N-Propylcyclohexanamine and identifying any potential impurities, such as unreacted starting materials or over-alkylated byproducts.

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For non-volatile impurities or for quantitative analysis, HPLC-MS is a suitable technique. Due to the lack of a strong chromophore in N-Propylcyclohexanamine, mass spectrometric detection is essential.

-

Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to facilitate protonation of the amine.

-

Flow Rate: 1 mL/min.

-

MS Detector: ESI in positive ion mode, monitoring for the protonated molecule [M+H]+.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of N-Propylcyclohexanamine. The spectra will confirm the presence of the propyl and cyclohexyl groups and their connectivity to the nitrogen atom.

The IR spectrum of N-Propylcyclohexanamine will show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹) and C-N stretching (around 1000-1200 cm⁻¹).[1][2]

Safety and Handling

While specific toxicological data for N-Propylcyclohexanamine is limited, data from related isomers such as 2-Propylcyclohexanamine and 4-Propylcyclohexylamine suggest that it should be handled with care.[3][4] The Globally Harmonized System (GHS) classification for these related compounds indicates the following potential hazards:

-

May cause respiratory irritation. [3]

Therefore, it is imperative to handle N-Propylcyclohexanamine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Drug Development

The N-alkylated cyclohexylamine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. While direct applications of N-Propylcyclohexanamine in approved drugs are not prominent, its structural motifs suggest its potential as a building block for the synthesis of novel therapeutic agents. The secondary amine provides a key reactive handle for further functionalization, allowing for the introduction of various pharmacophores.

Hypothetical Drug Discovery Workflow:

The following diagram illustrates a hypothetical workflow where N-Propylcyclohexanamine could be utilized as a starting material in a drug discovery campaign targeting a hypothetical protein kinase.

Conclusion

N-Propylcyclohexanamine is a valuable chemical entity with well-defined properties and accessible synthetic routes. Its structural features make it an attractive starting point for the exploration of new chemical space in drug discovery. This guide provides a foundational understanding of its synthesis, characterization, and safe handling, intended to empower researchers in their scientific endeavors.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19178, N-Propylcyclohexanamine. Retrieved from [Link].

-

PubChem (n.d.). Cyclohexanamine, N-methyl-n-propyl-. Retrieved from [Link]

-

PubChem (n.d.). 2-Propylcyclohexanamine. Retrieved from [Link]

-

SpectraBase (n.d.). N-(n-Propyl)cyclohexanamine. Retrieved from [Link]

-

PubChem (n.d.). 4-Propylcyclohexylamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Propylcyclohexanamine: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylcyclohexanamine is a secondary amine belonging to the versatile class of cyclohexylamine derivatives. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis, tailored for professionals in research and drug development. The strategic incorporation of the propyl group onto the cyclohexylamine scaffold can significantly influence lipophilicity and receptor-binding interactions, making it a molecule of interest in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

N-Propylcyclohexanamine is characterized by a propyl group attached to the nitrogen atom of a cyclohexylamine ring. This seemingly simple structure gives rise to a specific set of chemical properties that are crucial for its application and handling.

The molecular formula for N-Propylcyclohexanamine is C9H19N, and its molecular weight is 141.25 g/mol .[1] The structure consists of a saturated six-membered carbon ring (cyclohexane) bonded to a nitrogen atom, which is further substituted with a three-carbon alkyl chain (propyl group).

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C9H19N | PubChem[1] |

| Molecular Weight | 141.25 g/mol | PubChem[1] |

| IUPAC Name | N-propylcyclohexanamine | PubChem[1] |

| SMILES | CCCNC1CCCCC1 | PubChem[1] |

| CAS Number | 3592-81-2 | PubChem[1] |

The presence of the nitrogen atom with its lone pair of electrons imparts basic properties to the molecule, allowing it to form salts with acids. The overall structure is non-planar due to the chair and boat conformations of the cyclohexane ring.

Visualizing the Molecular Structure

To better understand the spatial arrangement of N-Propylcyclohexanamine, a 2D molecular structure diagram is provided below.

Caption: 2D Molecular Structure of N-Propylcyclohexanamine

Synthesis of N-Propylcyclohexanamine via Reductive Amination

A common and efficient method for the synthesis of N-Propylcyclohexanamine is the reductive amination of cyclohexanone with propylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Scheme

Caption: Reductive Amination Workflow for N-Propylcyclohexanamine Synthesis

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to maximize yield and purity.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add cyclohexanone (1.0 eq) and dichloromethane (DCM) as the solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Addition of Amine:

-

Slowly add propylamine (1.1 eq) to the cooled solution of cyclohexanone. The slight excess of the amine drives the equilibrium towards imine formation.

-

-

Formation of the Imine Intermediate:

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Reduction:

-

Once imine formation is complete, cool the reaction mixture back to 0 °C.

-

Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. This reagent is selective for the reduction of imines in the presence of ketones.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude N-Propylcyclohexanamine by column chromatography on silica gel or by distillation under reduced pressure.

-

Spectroscopic Analysis

Characterization of the synthesized N-Propylcyclohexanamine is crucial to confirm its identity and purity. The following spectroscopic data are characteristic of the molecule.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the propyl group (a triplet for the methyl protons, a multiplet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons adjacent to the nitrogen) and complex multiplets for the protons on the cyclohexane ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct peaks for the three different carbons of the propyl group and the carbons of the cyclohexyl ring.[1]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic N-H stretch for the secondary amine, as well as C-H and C-N stretching vibrations.[1]

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of N-Propylcyclohexanamine, along with characteristic fragmentation patterns.[1]

Applications in Drug Development

While specific large-scale applications of N-Propylcyclohexanamine are not extensively documented in publicly available literature, the cyclohexylamine scaffold is a prevalent motif in numerous pharmaceutical agents. The lipophilic nature of the propyl group can enhance the ability of a drug candidate to cross cellular membranes, including the blood-brain barrier.

Cyclohexylamine derivatives have been investigated for their potential as:

-

Anesthetics: The parent compound, cyclohexylamine, is a building block for some anesthetic agents.[2]

-

Analgesics: Modifications of the cyclohexylamine structure have led to the development of potent painkillers.

-

Antidepressants and Neuroprotective Agents: The arylcyclohexylamine class, a related group of compounds, includes well-known drugs like ketamine and phencyclidine, which act on the central nervous system.[2]

The synthesis and study of N-Propylcyclohexanamine and its derivatives can, therefore, be a valuable starting point for the discovery of new therapeutic agents with tailored pharmacokinetic and pharmacodynamic profiles.

Safety and Handling

N-Propylcyclohexanamine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is expected to be a corrosive and flammable liquid.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

In case of exposure, immediate medical attention is advised. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

N-Propylcyclohexanamine is a valuable chemical entity with a well-defined molecular structure and accessible synthetic route. Its physicochemical properties, driven by the combination of a cyclohexyl ring and a propyl-substituted amine, make it a compound of interest for further investigation, particularly in the realm of medicinal chemistry and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to work with and explore the potential of this and related molecules.

References

-

PubChem. N-Propylcyclohexanamine. National Center for Biotechnology Information. [Link]

-

PubChem. N-Propylcyclohexanamine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Arylcyclohexylamine. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of N-Propylcyclohexanamine

This guide provides a comprehensive analysis of the spectroscopic data for N-Propylcyclohexanamine (C₉H₁₉N), a secondary amine of interest to researchers and professionals in drug development and chemical synthesis. This document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the structural elucidation of this compound. Our focus is on not just presenting the data, but on interpreting it with the scientific rigor and field-proven insights expected by our audience.

Introduction

N-Propylcyclohexanamine is a saturated secondary amine that serves as a valuable building block in organic synthesis and is a subject of study in medicinal chemistry. Its structural characterization is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will walk you through the expected spectroscopic signatures of N-Propylcyclohexanamine and the rationale behind their interpretation.

Molecular Structure and Logic of Analysis

To fully interpret the spectroscopic data, it is essential to first visualize the molecular structure of N-Propylcyclohexanamine and consider the different chemical environments of its atoms.

Figure 1: Molecular structure of N-Propylcyclohexanamine with atom numbering.

The structure consists of a cyclohexyl ring and a propyl group attached to a secondary amine nitrogen. This asymmetry leads to a distinct set of signals in the NMR spectra. The presence of the N-H bond is a key feature that will be evident in the IR spectrum. The overall structure and bond connectivity will dictate the fragmentation pattern observed in the mass spectrum.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Due to the unavailability of a publicly accessible experimental ¹H NMR spectrum for N-Propylcyclohexanamine, a predicted spectrum was generated using advanced machine learning algorithms. This provides a reliable estimation of the chemical shifts and coupling patterns.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Peak | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~2.55 | m | 1H | CH-N (Cyclohexyl) |

| 2 | ~2.45 | t | 2H | N-CH₂ (Propyl) |

| 3 | ~1.80 - 1.60 | m | 4H | Cyclohexyl CH₂ |

| 4 | ~1.50 | m | 2H | CH₂ (Propyl) |

| 5 | ~1.30 - 1.00 | m | 6H | Cyclohexyl CH₂ |

| 6 | ~0.90 | t | 3H | CH₃ (Propyl) |

| 7 | ~0.85 | br s | 1H | N-H |

Interpretation:

-

CH-N Proton (Peak 1): The proton on the carbon directly attached to the nitrogen (C1') is expected to be the most deshielded of the cyclohexyl protons, appearing around 2.55 ppm. Its multiplicity will be a multiplet due to coupling with the adjacent CH₂ protons on the ring.

-

N-CH₂ Protons (Peak 2): The methylene protons of the propyl group attached to the nitrogen (C1'') are deshielded by the electronegative nitrogen atom and are expected to resonate around 2.45 ppm as a triplet, due to coupling with the adjacent methylene group.

-

Cyclohexyl Protons (Peaks 3 & 5): The remaining ten protons of the cyclohexyl ring will appear as a series of overlapping multiplets in the upfield region, typically between 1.00 and 1.80 ppm. The complexity arises from the conformational flexibility of the ring and the diastereotopic nature of the protons.

-

Propyl CH₂ Protons (Peak 4): The central methylene protons of the propyl group (C2'') are expected to appear as a multiplet around 1.50 ppm.

-

Propyl CH₃ Protons (Peak 6): The terminal methyl group of the propyl chain (C3'') will be the most shielded, appearing as a triplet around 0.90 ppm due to coupling with the adjacent methylene group.

-

N-H Proton (Peak 7): The proton on the nitrogen atom typically appears as a broad singlet and its chemical shift can vary depending on concentration and solvent. It is expected to be in the range of 0.5-2.0 ppm. Exchange with D₂O would cause this signal to disappear, confirming its assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. Based on data available from SpectraBase, the following chemical shifts are expected.[1][2]

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~57.0 | C1' (CH-N) |

| ~50.0 | C1'' (N-CH₂) |

| ~33.0 | C2', C6' |

| ~26.0 | C4' |

| ~25.0 | C3', C5' |

| ~23.0 | C2'' |

| ~11.0 | C3'' (CH₃) |

Interpretation:

-

C1' and C1'': The carbons directly bonded to the nitrogen are the most deshielded, with the cyclohexyl methine carbon (C1') appearing around 57.0 ppm and the propyl methylene carbon (C1'') at approximately 50.0 ppm.

-

Cyclohexyl Carbons: The remaining carbons of the cyclohexyl ring appear in the range of 25.0-33.0 ppm, with their specific shifts influenced by their position relative to the nitrogen atom.

-

Propyl Carbons: The other two carbons of the propyl group are found in the upfield region, with the terminal methyl carbon (C3'') being the most shielded at around 11.0 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For N-Propylcyclohexanamine, the key feature is the secondary amine group. The vapor phase IR spectrum is available on public databases.[1][3]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Weak-Medium, Sharp | N-H Stretch |

| 2925, 2850 | Strong | C-H Stretch (Aliphatic) |

| ~1450 | Medium | C-H Bend (Scissoring) |

| ~1130 | Medium | C-N Stretch |

Interpretation:

-

N-H Stretch: A characteristic weak to medium, sharp absorption band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of a secondary amine.[4][5] This is a key diagnostic peak that distinguishes it from primary amines (which would show two N-H stretching bands) and tertiary amines (which show none).

-

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (around 2925 and 2850 cm⁻¹) are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexyl and propyl groups.

-

C-H Bend: A medium intensity band around 1450 cm⁻¹ corresponds to the scissoring (bending) vibration of the CH₂ groups.

-

C-N Stretch: The C-N stretching vibration for an aliphatic amine is typically observed in the 1250-1020 cm⁻¹ region. For N-Propylcyclohexanamine, this is expected around 1130 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. The GC-MS data for N-Propylcyclohexanamine is available in public databases.[1][6]

Expected Mass Spectrum Data (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 141 | Low | [M]⁺ (Molecular Ion) |

| 112 | High | [M - C₂H₅]⁺ |

| 98 | High | [M - C₃H₇]⁺ |

| 84 | Medium | [C₆H₁₂]⁺ |

| 70 | Medium | [C₅H₁₀]⁺ |

| 56 | High | [C₄H₈]⁺ |

Interpretation and Fragmentation Pathway:

The fragmentation of aliphatic amines upon electron ionization is dominated by α-cleavage , which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized iminium cation.

Figure 2: Proposed fragmentation pathway for N-Propylcyclohexanamine.

-

Molecular Ion (m/z 141): The molecular ion peak is expected to be present, but it may be of low intensity due to the facile fragmentation of the molecule.

-

α-Cleavage (m/z 112 and 98): There are two possible α-cleavage pathways for N-Propylcyclohexanamine:

-

Loss of an ethyl radical (•C₂H₅) from the propyl group, leading to the formation of a stable iminium ion with m/z 112. This is often a major fragment.

-

Loss of a propyl radical (•C₃H₇) from the propyl group, resulting in an iminium ion with m/z 98. This is also expected to be a significant peak.

-

-

Further Fragmentation (m/z 84): The fragment at m/z 98 can undergo further fragmentation, such as the loss of ethenamine (H₂C=NH), to give the cyclohexyl cation radical at m/z 84.

The presence of a nitrogen atom in the molecule is consistent with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[4][5]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Propylcyclohexanamine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be significantly higher than for ¹H NMR.

-

IR Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty sample holder first.

-

Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of N-Propylcyclohexanamine in a volatile organic solvent such as dichloromethane or methanol (e.g., 1 mg/mL).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Program: A temperature gradient program should be used to ensure good separation, for example, starting at 50 °C and ramping up to 250 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-200).

-

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary approach to the comprehensive structural characterization of N-Propylcyclohexanamine. By understanding the principles behind each technique and the expected spectral features, researchers can confidently identify and verify the structure of this important chemical entity. This guide serves as a practical reference for the acquisition and interpretation of this crucial analytical data.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. N-Propylcyclohexanamine | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. compoundchem.com [compoundchem.com]

- 6. spectrabase.com [spectrabase.com]

The Synthesis of N-Propylcyclohexanamine: A Mechanistic and Theoretical Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to N-propylcyclohexanamine, a secondary amine with applications in pharmaceutical and chemical research. The primary focus is on the reductive amination of cyclohexanone with propylamine, a widely employed and efficient method. This document will dissect the underlying reaction mechanisms, compare various synthetic strategies, and offer detailed experimental protocols. Theoretical principles, including the role of catalysts and reducing agents, will be discussed to provide a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of N-Propylcyclohexanamine

N-propylcyclohexanamine is a valuable building block in organic synthesis. Its structural motif, featuring a cyclohexane ring and a secondary amine with an n-propyl group, makes it a precursor for a variety of more complex molecules. Understanding its synthesis is fundamental for chemists aiming to incorporate this moiety into larger structures, particularly in the development of novel therapeutic agents. This guide will primarily focus on the most common and practical synthetic route: the reductive amination of cyclohexanone.

Theoretical Framework: The Chemistry of Amine Synthesis

The formation of N-propylcyclohexanamine from cyclohexanone and propylamine is a classic example of reductive amination. This process involves two key stages: the formation of an imine intermediate followed by its reduction to the corresponding amine.[1]

Imine Formation: The Nucleophilic Addition of Propylamine to Cyclohexanone

The initial step of the reaction is the nucleophilic addition of propylamine to the electrophilic carbonyl carbon of cyclohexanone. This reaction is typically acid-catalyzed and results in the formation of a carbinolamine intermediate.[2] The carbinolamine then undergoes dehydration to form an imine, also known as a Schiff base.[2][3] The equilibrium of this reaction is driven towards the imine by the removal of water.[4]

The mechanism can be summarized as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of propylamine attacks the carbonyl carbon of cyclohexanone.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, making it a good leaving group (water).

-

Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.

-

Deprotonation: A base (often another amine molecule) removes a proton from the nitrogen, yielding the neutral imine and regenerating the acid catalyst.

Reduction of the Imine: The Formation of N-Propylcyclohexanamine

Once the imine is formed, it is reduced to the final secondary amine product. This reduction can be achieved through several methods, with the choice of reducing agent being a critical experimental parameter. The most common methods are:

-

Hydride Reduction: Using reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[1]

-

Catalytic Hydrogenation: Employing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).[3][4]

Sodium borohydride is a versatile and relatively mild reducing agent.[5] It is capable of reducing both the imine and the starting cyclohexanone. To favor the formation of the amine, the reaction is often carried out as a one-pot synthesis where the imine is formed in situ and then reduced.[6]

Sodium cyanoborohydride is a more selective reducing agent than sodium borohydride.[1] It is particularly effective at reducing iminium ions, which are in equilibrium with the imine under mildly acidic conditions (pH 4-5).[1] A key advantage of NaBH₃CN is its slower reaction with ketones and aldehydes at this pH, allowing for the reductive amination to proceed with higher efficiency and fewer side products (like cyclohexanol).[1]

Catalytic hydrogenation is a powerful and clean method for the reduction of imines.[3][7] This method involves the use of hydrogen gas and a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically carried out under a hydrogen atmosphere. While effective, this method requires specialized equipment to handle hydrogen gas safely.

Alternative Synthetic Route: The Leuckart Reaction

An alternative, though less common, method for the synthesis of N-propylcyclohexanamine is the Leuckart reaction.[8][9] This reaction involves heating a ketone (cyclohexanone) with ammonium formate or formamide to produce the corresponding amine.[8][9] The Leuckart reaction is a type of reductive amination where formic acid or its derivatives act as the reducing agent.[10] This method typically requires high temperatures (120-130 °C or higher).[8]

The mechanism of the Leuckart reaction is complex and can proceed through different pathways depending on the specific reagents used.[9][11] Generally, it involves the formation of an N-formyl derivative, which is then hydrolyzed to the final amine.[9]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of N-propylcyclohexanamine via reductive amination.

Synthesis via Reductive Amination with Sodium Borohydride

This protocol describes a one-pot synthesis using the more readily available sodium borohydride.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclohexanone | 98.14 | 10.0 g (10.6 mL) | 0.102 |

| Propylamine | 59.11 | 7.2 g (10.3 mL) | 0.122 |

| Sodium Borohydride | 37.83 | 4.6 g | 0.122 |

| Methanol | 32.04 | 150 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated NaCl solution | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

| 1 M HCl | 36.46 | As needed | - |

| 2 M NaOH | 40.00 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10.0 g, 0.102 mol) and methanol (100 mL).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add propylamine (7.2 g, 0.122 mol) to the stirred solution. Allow the mixture to stir for 30 minutes at 0-5 °C to facilitate imine formation.

-

In a separate beaker, dissolve sodium borohydride (4.6 g, 0.122 mol) in 50 mL of cold methanol.

-

Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add 100 mL of water to the residue and wash with 50 mL of diethyl ether to remove any unreacted starting material.

-

Basify the aqueous layer to pH >12 with 2 M NaOH.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with saturated NaCl solution (50 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to yield N-propylcyclohexanamine as a liquid.

Characterization of N-Propylcyclohexanamine

The successful synthesis of N-propylcyclohexanamine can be confirmed using various analytical techniques.

Physical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₉N[12] |

| Molar Mass | 141.25 g/mol [12] |

| IUPAC Name | N-propylcyclohexanamine[12] |

Spectroscopic Data:

-

¹³C NMR: The ¹³C NMR spectrum is a powerful tool for confirming the structure. Expected chemical shifts can be found in databases such as SpectraBase.[12][13]

-

¹H NMR: The ¹H NMR spectrum will show characteristic signals for the propyl and cyclohexyl protons.

-

Mass Spectrometry (GC-MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the product, confirming its identity.[12]

-

IR Spectroscopy: The IR spectrum should show a characteristic N-H stretch for the secondary amine.[12]

Safety Considerations

-

Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

-

Propylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Sodium Borohydride: In contact with water, releases flammable gases. Harmful if swallowed. Causes severe skin burns and eye damage.

-

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of N-propylcyclohexanamine is most efficiently achieved through the reductive amination of cyclohexanone with propylamine. This guide has detailed the mechanistic underpinnings of this transformation, highlighting the key steps of imine formation and subsequent reduction. While various reducing agents can be employed, the choice between reagents like sodium borohydride and sodium cyanoborohydride depends on the desired selectivity and reaction conditions. Catalytic hydrogenation offers a clean alternative but requires specialized equipment. The provided experimental protocol offers a practical and reliable method for the laboratory-scale synthesis of this important secondary amine. A thorough understanding of the theory and practical considerations outlined in this guide will enable researchers to confidently synthesize N-propylcyclohexanamine and its derivatives for their specific applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. amherst.edu [amherst.edu]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 10. mdpi.com [mdpi.com]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. N-Propylcyclohexanamine | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Chemical Reactivity and Stability of N-Propylcyclohexanamine

Foreword

N-Propylcyclohexanamine, a secondary aliphatic amine, serves as a versatile intermediate and building block in organic synthesis. Its unique structural combination of a cyclic alkyl group and a linear alkyl chain imparts specific physicochemical properties that dictate its behavior in chemical transformations. Understanding the nuances of its reactivity and stability is paramount for researchers, scientists, and drug development professionals aiming to leverage this compound in complex synthetic pathways, ensure process safety, and guarantee the long-term integrity of resulting products. This guide synthesizes fundamental principles of amine chemistry with practical, field-proven insights into the handling, reaction landscape, and degradation pathways of N-Propylcyclohexanamine.

Molecular Profile and Physicochemical Properties

N-Propylcyclohexanamine (N-PCA) is classified as a secondary amine, featuring a nitrogen atom bonded to a cyclohexyl ring, a propyl group, and a single hydrogen atom.[1][2] The lone pair of electrons on the nitrogen atom is the cornerstone of its chemical personality, rendering it both basic and nucleophilic.[1][3]

The interplay between the sterically demanding cyclohexyl group and the more flexible propyl chain influences the accessibility of this lone pair, modulating its reactivity in comparison to less hindered secondary amines.[1] Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of N-Propylcyclohexanamine

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N | PubChem[4] |

| Molecular Weight | 141.25 g/mol | PubChem[4] |

| IUPAC Name | N-propylcyclohexanamine | PubChem[4] |

| CAS Number | 3592-81-2 | PubChem[4] |

| Boiling Point | 175 °C / 347 °F at 760 mmHg (for N-Isopropylcyclohexylamine) | Fisher Scientific[5] |

| LogP (Octanol/Water) | 2.5 | PubChem[4] |

| Appearance | Liquid (Typical for similar alkylamines) | - |

Note: Experimental data for N-Propylcyclohexanamine can be limited; some properties are inferred from structurally similar compounds like N-Isopropylcyclohexylamine.

The Reactivity Landscape of N-Propylcyclohexanamine

The chemical behavior of N-PCA is dominated by the nucleophilicity and basicity of its nitrogen center. These two properties, while related, manifest in distinct reaction pathways crucial for synthetic applications.

Basicity and Salt Formation

Like most amines, N-PCA is a weak base. The nitrogen's lone pair readily accepts a proton (H+) from acids to form a propylcyclohexylammonium salt.[2][6] This acid-base reaction is rapid and exothermic.

Reaction: R₂NH + HX → [R₂NH₂]⁺X⁻

This property is fundamental for purification processes, as the resulting salt often exhibits dramatically different solubility (e.g., water-soluble) compared to the free base, allowing for extraction and isolation. From a stability perspective, this reaction means N-PCA is incompatible with acidic compounds.[5]

Nucleophilic Character and Steric Influence

The primary driver of N-PCA's synthetic utility is its nucleophilicity, which is its ability to donate its electron pair to an electrophilic center.[2][3] As a secondary amine, its reactivity is a balance between the inherent electron-donating nature of the alkyl groups and the steric hindrance they impose.[1] The cyclohexyl group, in particular, presents a significant steric shield that can moderate the rate of reaction with bulky electrophiles.

Below is a diagram illustrating the core reactivity pathways stemming from the nucleophilic nitrogen of N-PCA.

Caption: Core reactivity pathways of N-Propylcyclohexanamine.

Key Synthetic Transformations

-

Acylation: N-PCA reacts readily with acyl chlorides and acid anhydrides in a nucleophilic acyl substitution to form stable N,N-disubstituted amides.[2][7] This is a robust and widely used transformation, often referred to as the Schotten-Baumann reaction. The resulting amide is significantly less basic and nucleophilic than the parent amine.

-

Alkylation: The reaction with alkyl halides proceeds via an Sₙ2 mechanism to yield tertiary amines.[2][7] However, controlling the degree of alkylation can be challenging. The resulting tertiary amine can be further alkylated to form a quaternary ammonium salt, leading to product mixtures.[2] Careful selection of reaction conditions (stoichiometry, temperature) is critical to achieve selectivity.

-

Reaction with Sulfonyl Chlorides: With sulfonyl chlorides, N-PCA forms N,N-disubstituted sulfonamides. This reaction is analogous to the Hinsberg test, which is used to distinguish between primary, secondary, and tertiary amines.[2]

-

Reaction with Carbonyls: Unlike primary amines which form imines with aldehydes and ketones, secondary amines like N-PCA react to form enamines, provided there is an alpha-hydrogen on the carbonyl compound. This alternative reaction pathway is a cornerstone of modern organic synthesis for C-C bond formation.[1]

Table 2: Summary of N-Propylcyclohexanamine Reactivity

| Reaction Type | Electrophile | Product Class | Mechanistic Insight |

| Salt Formation | Acids (e.g., HCl) | Ammonium Salt | Acid-base reaction; protonation of the nitrogen lone pair.[6] |

| Acylation | Acyl Halides, Anhydrides | N,N-Disubstituted Amide | Nucleophilic acyl substitution.[7] |

| Alkylation | Alkyl Halides | Tertiary Amine | Sₙ2 nucleophilic substitution.[7] |

| Sulfonylation | Sulfonyl Chlorides | N,N-Disubstituted Sulfonamide | Nucleophilic attack on the sulfur atom.[2] |

| Enamine Formation | Aldehydes/Ketones (with α-H) | Enamine | Nucleophilic addition followed by dehydration. |

Chemical and Thermal Stability Profile

The long-term stability of N-PCA is a critical consideration for storage, formulation, and process safety. Degradation can occur through several pathways, primarily driven by temperature, oxygen, and interaction with atmospheric components.

Thermal Stability

Under an inert atmosphere, N-PCA is reasonably stable at moderate temperatures. However, like other aliphatic amines, it will undergo thermal decomposition at elevated temperatures. The primary decomposition pathway involves the homolytic cleavage of C-N bonds.[8] This process can generate a variety of smaller, volatile byproducts.

Hazardous Decomposition Products: In the event of a fire or extreme heating, thermal decomposition will produce toxic and flammable gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5]

Oxidative Stability

N-PCA is susceptible to oxidative degradation, particularly when exposed to air (oxygen) over prolonged periods, a process that can be accelerated by heat and light. The presence of molecular oxygen can mediate decomposition reactions.[9] Studies on related amines show that increasing the size and length of alkyl substituents can sometimes enhance oxidative stability, suggesting the cyclohexyl and propyl groups may offer some protection.[10]

Incompatibilities and Environmental Reactivity

To ensure stability, N-PCA must be stored away from a range of incompatible materials.

-

Strong Oxidizing Agents: React violently, posing a significant safety hazard.

-

Acids, Acid Anhydrides, and Acid Chlorides: React exothermically, as described in the reactivity section.[5]

-

Carbon Dioxide (CO₂): Amines can react spontaneously with atmospheric CO₂ to form alkylammonium carbamate salts.[11] This reaction can lead to a gradual change in the material's composition and physical state upon prolonged exposure to air.

Recommended Storage and Handling

Based on its reactivity and stability profile, the following protocols are essential:

-

Inert Atmosphere: For long-term storage, N-PCA should be kept under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation and reaction with CO₂.[9][12]

-

Controlled Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight.[13]

-

Proper Containment: Use tightly-sealed containers made of compatible materials.[12][13]

-

Segregation: Keep segregated from all incompatible materials, especially acids and oxidizing agents.[5][14]

Experimental Protocols for Stability Assessment

Validating the stability of N-PCA under specific process or storage conditions requires empirical testing. The following are standard, self-validating methodologies for assessing thermal and oxidative stability.

Protocol 1: Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition and characterize mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of N-PCA into an inert TGA pan (e.g., alumina or platinum).

-

Atmosphere Control: Purge the TGA furnace with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to ensure an oxygen-free environment.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature.

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ), typically defined by the intersection of the baseline tangent and the inflection point tangent of the mass loss step.

-

Identify temperatures corresponding to specific mass loss percentages (e.g., T₅% for 5% mass loss).

-

Protocol 2: Accelerated Oxidative Stability Study

Objective: To evaluate the stability of N-PCA under accelerated oxidative conditions and identify major degradation products.

Methodology:

-

Sample Preparation: Place a known quantity of N-PCA into multiple sealed vials suitable for heating (e.g., headspace vials).

-

Conditioning: Half of the vials are purged with dry air (oxidative condition), and the other half are purged with nitrogen (inert control). Seal all vials tightly.

-

Incubation: Place all vials in a temperature-controlled oven at an elevated temperature (e.g., 60 °C or 80 °C). The temperature should be high enough to accelerate degradation but well below the thermal decomposition point.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 1 week, 2 weeks, 4 weeks), remove one vial from the air set and one from the nitrogen set.

-

Chemical Analysis:

-

Allow vials to cool to room temperature.

-

Dilute an aliquot of each sample in a suitable solvent (e.g., methanol or dichloromethane).

-

Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining N-PCA (purity) and identify the structure of any new peaks corresponding to degradation products.

-

-

Data Interpretation: Compare the chromatograms from the air-exposed samples to the nitrogen-purged controls to distinguish oxidative degradation products from purely thermal ones. Plot the percentage of remaining N-PCA over time for both conditions.

Caption: Workflow for an accelerated oxidative stability study.

References

- Vertex AI Search. (n.d.). Amines: Structure, Properties, and Reactions | Solubility of Things. Retrieved December 31, 2025.

- Fiveable. (n.d.). Reactions of Amines | Organic Chemistry Class Notes. Retrieved December 31, 2025.

- Wikipedia. (n.d.). Amine. Retrieved December 31, 2025.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 544651, 4-Propylcyclohexylamine. Retrieved December 31, 2025, from [Link].

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19178, N-Propylcyclohexanamine. Retrieved December 31, 2025, from [Link].

- Chemistry LibreTexts. (2023). Reactivity of Amines. Retrieved December 31, 2025.

- AK Scientific, Inc. (n.d.). Safety Data Sheet for Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-. Retrieved December 31, 2025.

- Chemistry Student. (2023, June 16). Amines - Reactions (A-Level IB Chemistry) [Video]. YouTube.

-

Cheméo. (n.d.). Chemical Properties of cyclohexyl-n-propyl-amine. Retrieved December 31, 2025, from [Link].

-

MDPI. (2020). Long-Term Stability of TiS₂–Alkylamine Hybrid Materials. Retrieved December 31, 2025, from [Link].

- Fisher Scientific. (2025). SAFETY DATA SHEET: N-Isopropylcyclohexylamine. Retrieved December 31, 2025.

- TCI Chemicals. (2024). SAFETY DATA SHEET: N-(3-Aminopropyl)cyclohexylamine. Retrieved December 31, 2025.

-

ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved December 31, 2025, from [Link].

-

NIST. (n.d.). cyclohexyl-n-propyl-amine. NIST Chemistry WebBook. Retrieved December 31, 2025, from [Link].

-

PubMed. (2009). The temperature-dependent structure of alkylamines and their corresponding alkylammonium-alkylcarbamates. Retrieved December 31, 2025, from [Link].

- ScienceDirect. (2008). Thermal stability and thermal decomposition study of hindered amine light stabilizers.

- F2 Chemicals Ltd. (2025). Product Safety Information Sheet: Perfluoro-n-propylcyclohexane. Retrieved December 31, 2025.

- Chegg.com. (2019). Solved 20.33 Propose a synthesis of N propyl cyclohexylamine. Retrieved December 31, 2025.

- Aure Chemical. (n.d.). Safe Handling and Storage Guidelines for Cyclohexane. Retrieved December 31, 2025.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. N-Propylcyclohexanamine | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. m.youtube.com [m.youtube.com]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. Long-Term Stability of TiS2–Alkylamine Hybrid Materials [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The temperature-dependent structure of alkylamines and their corresponding alkylammonium-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]

- 14. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]

An In-depth Technical Guide to N-Propylcyclohexanamine: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylcyclohexanamine is a secondary aliphatic amine that holds interest within several domains of chemical research, including as a building block in organic synthesis and for its potential applications in the development of novel pharmaceuticals. Its structural combination of a flexible n-propyl group and a conformationally significant cyclohexyl moiety imparts a unique set of physicochemical properties that influence its reactivity and biological interactions. This guide provides a comprehensive overview of the core physical and chemical characteristics of N-Propylcyclohexanamine, alongside detailed protocols for its synthesis and analytical characterization, designed to equip researchers with the foundational knowledge required for its effective utilization.

Core Physicochemical Properties

The physical and chemical properties of N-Propylcyclohexanamine are fundamental to its handling, reactivity, and application. While extensive experimental data for this specific amine is not widely published, a combination of computed data and established principles for similar aliphatic amines provides a robust profile.

Identifiers and Molecular Structure

-

IUPAC Name: N-propylcyclohexanamine[1]

-

CAS Number: 3592-81-2[1]

-

Molecular Formula: C₉H₁₉N[1]

-

Molecular Weight: 141.25 g/mol [1]

-

Canonical SMILES: CCCNC1CCCCC1[1]

The structure consists of a cyclohexyl ring bonded to a secondary amine, which is further substituted with an n-propyl group. The conformational flexibility of the cyclohexyl ring and the rotational freedom of the N-propyl group are key determinants of its steric and electronic properties.

Physical Properties Summary

The following table summarizes the key physical properties of N-Propylcyclohexanamine. It is important to note that where experimental data is not available, computed values from reliable chemical databases are provided and are indicated as such.

| Property | Value | Source |

| Molecular Weight | 141.25 g/mol | PubChem[1] |

| Boiling Point | 475.04 K (201.89 °C) (Joback Calculated) | Cheméo[2] |

| Melting Point | 251.23 K (-21.92 °C) (Joback Calculated) | Cheméo[2] |

| Density | Not Experimentally Determined | |

| logP (Octanol/Water Partition Coefficient) | 2.319 (Crippen Calculated) | Cheméo[2] |

| Water Solubility | log10WS = -2.79 (Crippen Calculated) | Cheméo[2] |

| pKa of Conjugate Acid (BH+) | ~10.6 (Estimated based on similar aliphatic amines) |

Insight into Physical Properties:

The calculated high boiling point is consistent with a molecule of its molecular weight and the presence of hydrogen bonding capabilities through the secondary amine. The negative calculated log10WS suggests a low solubility in water, which is expected due to the predominantly non-polar hydrocarbon structure of the cyclohexyl and propyl groups.[2] The estimated pKa of the conjugate acid is typical for secondary aliphatic amines, indicating it is a moderately strong base.

Chemical Properties and Reactivity

N-Propylcyclohexanamine exhibits reactivity characteristic of a secondary aliphatic amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

Basicity and Salt Formation

As a secondary amine, N-Propylcyclohexanamine readily reacts with acids to form the corresponding ammonium salts. This basicity is a key feature, influencing its solubility in acidic aqueous solutions and its utility as a basic catalyst or scavenger in organic reactions.

Nucleophilicity and N-Alkylation

The nitrogen lone pair makes N-Propylcyclohexanamine a competent nucleophile. It can undergo N-alkylation with alkyl halides or other electrophilic alkylating agents to form tertiary amines. Over-alkylation to form a quaternary ammonium salt is also possible under forcing conditions.

Reactivity with Carbonyl Compounds

N-Propylcyclohexanamine can react with aldehydes and ketones to form enamines. This reactivity is a cornerstone of its application in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds.

Synthesis of N-Propylcyclohexanamine via Reductive Amination

A robust and widely applicable method for the synthesis of N-Propylcyclohexanamine is the reductive amination of cyclohexanone with propylamine.[3][4][5][6][7][8][9][10][11] This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[3]

Reaction Scheme

Caption: Reductive amination of cyclohexanone with propylamine.

Experimental Protocol

Materials:

-

Cyclohexanone (1.0 eq.)

-

Propylamine (1.2 eq.)

-

Sodium triacetoxyborohydride (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq.) and anhydrous dichloromethane.

-

Add propylamine (1.2 eq.) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Note: The reaction may be mildly exothermic.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude N-Propylcyclohexanamine.

-

Purify the crude product by flash column chromatography on silica gel or by distillation.

Causality Behind Experimental Choices:

-

Excess Propylamine: Using a slight excess of the amine helps to drive the imine formation equilibrium towards the product.

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the imine intermediate and react with the reducing agent.

-

Portion-wise Addition of Reducing Agent: This helps to control the reaction rate and any potential exotherm.

-

Aqueous Workup: The NaHCO₃ quench neutralizes any remaining acidic species and byproducts from the reducing agent. The brine wash helps to remove any residual water from the organic layer.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized N-Propylcyclohexanamine.

Spectroscopic Analysis Workflow

Caption: Workflow for the purification and analysis of N-Propylcyclohexanamine.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the N-H proton (which may be broad and its chemical shift concentration-dependent), and the propyl group protons (a triplet for the methyl group, a sextet for the methylene adjacent to the methyl, and a triplet for the methylene attached to the nitrogen).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the cyclohexyl ring and the three carbons of the propyl group.[1]

-

Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of N-Propylcyclohexanamine (m/z = 141).[1] Characteristic fragmentation patterns for aliphatic amines, such as alpha-cleavage, would also be expected.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching absorption in the region of 3300-3500 cm⁻¹, C-H stretching absorptions just below 3000 cm⁻¹, and C-N stretching absorptions in the 1000-1200 cm⁻¹ region.[1]

Safety and Handling

-

General Hazards: Aliphatic amines are typically corrosive and can cause severe skin burns and eye damage.[13][17] They can also be harmful if inhaled or swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

N-Propylcyclohexanamine is a valuable secondary amine with a range of potential applications. This guide has provided a detailed overview of its fundamental physical and chemical properties, a practical protocol for its synthesis via reductive amination, and a workflow for its analytical characterization. By understanding these core principles, researchers can confidently and safely incorporate N-Propylcyclohexanamine into their synthetic and developmental programs.

References

-

A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride. ProQuest. [Link]

-

N-Propylcyclohexanamine | C9H19N | CID 19178 - PubChem. National Center for Biotechnology Information. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

N-ethyl-N-propylcyclohexanamine | C11H23N | CID 20812157 - PubChem. National Center for Biotechnology Information. [Link]

-

Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. National Institutes of Health. [Link]

-

Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst | Industrial & Engineering Chemistry Research. ACS Publications. [Link]

-

Cyclohexanamine, N-methyl-n-propyl- | C10H21N | CID 541883 - PubChem. National Center for Biotechnology Information. [Link]

-

Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. [Link]

-

Chemical Properties of cyclohexyl-n-propyl-amine. Cheméo. [Link]

-

N-Methyl-2-propylcyclohexanamine | C10H21N | CID 22484551 - PubChem. National Center for Biotechnology Information. [Link]

-

Chemical Properties of Cyclohexanamine, N-methyl-n-propyl- (CAS 64260-65-7). Cheméo. [Link]

-

Cyclohexanamine, N-methyl-n-propyl-. NIST WebBook. [Link]

-

Using cyclohexanone as the starting material, describe how each of the following compounds can be synthesized. Pearson. [Link]

-

2-Propylcyclohexanamine | C9H19N | CID 14275505 - PubChem. National Center for Biotechnology Information. [Link]

-

Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Royal Society of Chemistry. [Link]

-

N-Methylcyclohexylamine - Solubility of Things. Solubility of Things. [Link]

-

Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. National Institutes of Health. [Link]

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

-

Cyclohexanamine, N-(2-methylpropyl)-. NIST WebBook. [Link]

-

Cyclohexane, propyl-. NIST WebBook. [Link]

-

cyclohexyl-n-propyl-amine. NIST WebBook. [Link]

Sources

- 1. N-Propylcyclohexanamine | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cyclohexyl-n-propyl-amine - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride - ProQuest [proquest.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. aksci.com [aksci.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

N-Propylcyclohexanamine quantum chemical calculations

An In-Depth Technical Guide to the Quantum Chemical Calculation of N-Propylcyclohexanamine for Drug Discovery Applications

Authored by a Senior Application Scientist

Abstract

N-Propylcyclohexanamine, a cyclic amine, represents a structural motif of interest in medicinal chemistry. Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum mechanical level is paramount for predicting its behavior in biological systems, optimizing its structure for target binding, and assessing its metabolic stability. This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on N-Propylcyclohexanamine using Density Functional Theory (DFT). It is designed for researchers, computational chemists, and drug development professionals, offering not just a methodology, but the underlying scientific rationale for each critical step. We will explore conformational analysis, geometry optimization, and the calculation of key molecular descriptors such as Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), linking these computational endpoints to tangible applications in rational drug design.

Introduction: The Quantum Imperative in Modern Drug Design

In the landscape of modern pharmaceutical research, computer-aided drug design (CADD) has transitioned from a supplementary tool to an indispensable pillar.[1] At its core, CADD seeks to predict the interaction between a small molecule (a potential drug) and its biological target (typically a protein). While molecular mechanics methods offer speed, quantum mechanics (QM) provides the chemical accuracy required to elucidate the electronic properties that govern these interactions.[2]

Density Functional Theory (DFT), a quantum mechanical method, has emerged as a particularly powerful and efficient tool in drug discovery.[3][4] It offers an optimal balance between computational cost and accuracy, allowing for the calculation of electronic structures and properties of complex molecules.[1][4] These calculations can predict ligand-protein binding affinity, inform lead optimization by calculating properties like stability and solubility, and help elucidate a drug's mechanism of action.[3]

This guide focuses on N-Propylcyclohexanamine (C₉H₁₉N), a molecule featuring a flexible cyclohexane ring and a secondary amine, both common fragments in pharmacologically active compounds.[5] Its conformational flexibility presents a critical challenge that must be addressed for accurate modeling. By applying a rigorous DFT-based workflow, we can generate a detailed portrait of its physicochemical properties, providing invaluable insights for its potential development as a therapeutic agent.

Foundational Principles: Structure, Conformation, and Stability

The first and most critical step in any quantum chemical calculation is establishing the correct three-dimensional structure of the molecule. For N-Propylcyclohexanamine, this is non-trivial due to the conformational isomerism of the cyclohexane ring.

The Primacy of the Chair Conformation

Cyclohexane and its derivatives predominantly exist in a "chair" conformation, which minimizes both angle strain and torsional strain. The ring can undergo a "ring flip" between two chair conformations.[6] Substituents on the ring can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring).

The energetic difference between these positions is significant. Substituents in the axial position experience steric hindrance, known as 1,3-diaxial strain, from the other axial hydrogens on the same side of the ring.[6][7] Consequently, the conformer with the bulky substituent in the equatorial position is almost always more stable.[6] For N-Propylcyclohexanamine, the N-propyl group is the bulkiest substituent, and therefore, the equatorial conformation is expected to be the global energy minimum.

Causality: Failure to identify the global minimum energy conformer will lead to all subsequent calculations being performed on a higher-energy, less populated, and therefore less biologically relevant structure. This would yield erroneous predictions of reactivity and binding affinity.

Initial Conformational Search Protocol

A robust computational analysis must begin by confirming the lowest energy conformer.

-

Input Structure Generation: Build both the axial and equatorial conformers of N-Propylcyclohexanamine using a molecular editor.

-

Initial Optimization: Perform an initial, less computationally expensive geometry optimization on both conformers using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical QM method.

-

DFT Refinement: Take the resulting structures from the previous step and use them as inputs for a full DFT geometry optimization. The structure with the lower final electronic energy is the ground-state conformer.

The Computational Core: A Validated DFT Workflow

The following workflow outlines a validated protocol for the quantum chemical analysis of N-Propylcyclohexanamine. The selection of the DFT functional and basis set is critical and is justified based on established best practices for organic molecules in drug discovery contexts.

Workflow Overview

The overall computational workflow is a sequential process where the output of one step serves as the validated input for the next. This ensures the integrity and reproducibility of the results.

Caption: Relationship between calculated properties and drug design concepts.

Conclusion and Future Directions

This guide has detailed a rigorous, self-validating workflow for the quantum chemical analysis of N-Propylcyclohexanamine. By correctly identifying the ground-state conformer and applying a suitable DFT methodology, we can accurately calculate fundamental electronic properties. The analysis of Frontier Molecular Orbitals provides critical insights into the molecule's kinetic stability and reactivity, while the Molecular Electrostatic Potential map offers a clear guide to its potential non-covalent interactions within a receptor binding site. [8][9] These computational results are not merely academic; they are predictive tools that empower medicinal chemists to make data-driven decisions. They can guide the synthesis of new analogues with improved potency (by optimizing electrostatic complementarity) or enhanced metabolic stability (by tuning the HOMO-LUMO gap). The principles and protocols outlined herein are broadly applicable to a wide range of small organic molecules and represent a cornerstone of modern, rational drug discovery.

References

-

Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

-

Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab. [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-